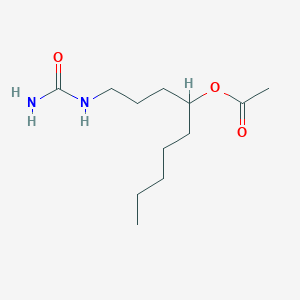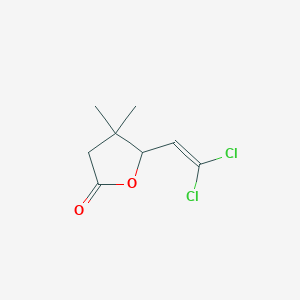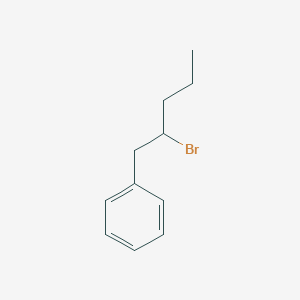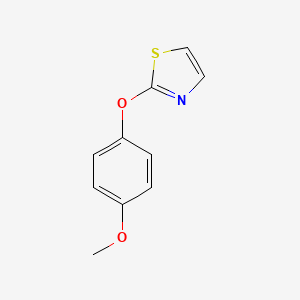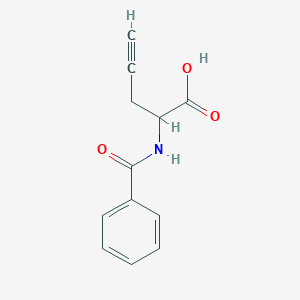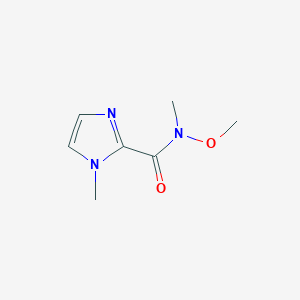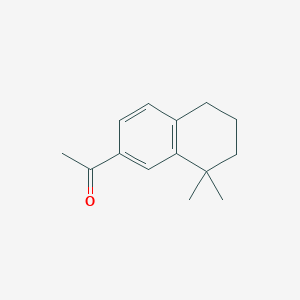
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone
Overview
Description
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is a chemical compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group at the second position and two methyl groups at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone typically involves the acetylation of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: 2-Carboxy-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Reduction: 2-(Hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparison with Similar Compounds
- 2-Acetyl-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison: 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
YXIIZVXPGZQGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2(C)C)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
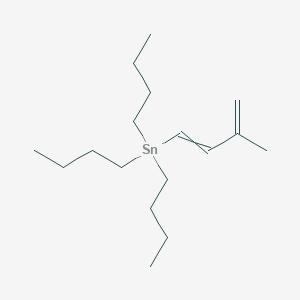
![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8622564.png)
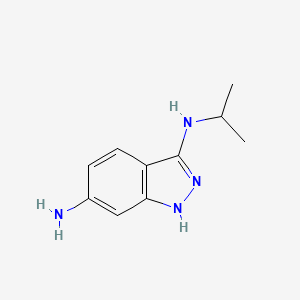
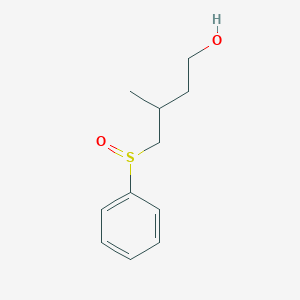
![3-(4-Bromophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8622575.png)
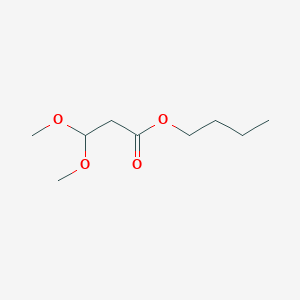
![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)
